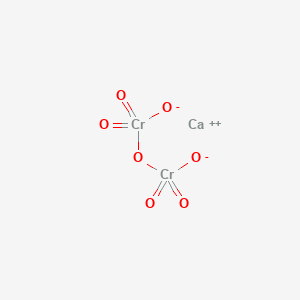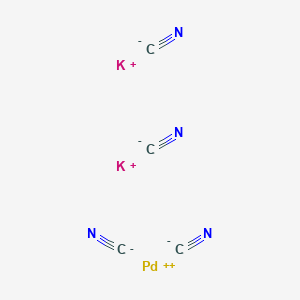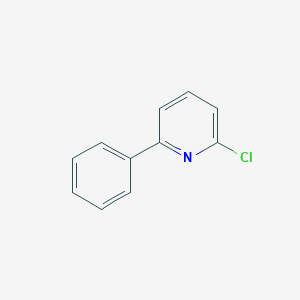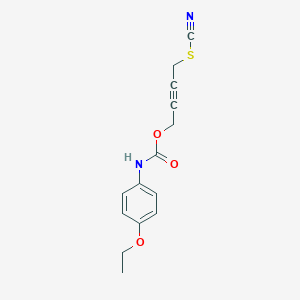![molecular formula C13H8ClNS B081272 11-氯-二苯并[b,f][1,4]噻嗪 CAS No. 13745-86-3](/img/structure/B81272.png)
11-氯-二苯并[b,f][1,4]噻嗪
概述
描述
11-Chlorodibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C13H8ClNS and a molecular weight of 245.73 g/mol . It is a pale-yellow solid and is known to be a metabolite of quetiapine . This compound is part of the dibenzo[b,f][1,4]thiazepine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs .
科学研究应用
11-Chlorodibenzo[b,f][1,4]thiazepine has several scientific research applications. It is primarily used in medicinal chemistry for the development of antipsychotic drugs . This compound is a key intermediate in the synthesis of quetiapine, a widely used antipsychotic medication for the treatment of schizophrenia and bipolar disorder .
作用机制
Target of Action
It is known to be a metabolite of quetiapine , which is a medication primarily used to treat schizophrenia and bipolar disorder. Quetiapine acts on several receptors in the brain, including serotonin and dopamine receptors .
Mode of Action
The exact mode of action of 11-Chloro-dibenzo[b,f][1,4]thiazepine is not well-documented. As a metabolite of Quetiapine, it may share some of its parent compound’s pharmacological properties. Quetiapine is known to act as an antagonist at various neurotransmitter receptors in the brain, including serotonin and dopamine receptors . This means it binds to these receptors and inhibits their activity, which can help to balance neurotransmitter levels and alleviate symptoms of certain mental health disorders .
Biochemical Pathways
Given its relationship to quetiapine, it may be involved in the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems . These neurotransmitters play key roles in mood regulation, and alterations in their signaling pathways are associated with conditions like schizophrenia and bipolar disorder .
Pharmacokinetics
As a metabolite of quetiapine, it is likely produced in the body following the administration and metabolism of quetiapine
Result of Action
As a metabolite of Quetiapine, it may contribute to the therapeutic effects of this medication, which include reducing symptoms of psychosis and mood disorders
准备方法
The synthesis of 11-Chlorodibenzo[b,f][1,4]thiazepine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitro diphenyl sulphide with an aqueous solution of iron powder and ammonium chloride, followed by treatment with phenyl chloroformate . This method is advantageous due to its ambient conditions, excellent product yields, easy work-up procedure, and short reaction time . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.
化学反应分析
11-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron powder, ammonium chloride, and phenyl chloroformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate yields 2-(phenyl thio)-phenyl carbamate .
相似化合物的比较
11-Chlorodibenzo[b,f][1,4]thiazepine is structurally similar to other compounds in the dibenzo[b,f][1,4]thiazepine class, such as quetiapine and its derivatives . These compounds share a common core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example, quetiapine has a piperazine ring attached to the thiazepine core, which enhances its antipsychotic activity . Other similar compounds include 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine and 11-chloro-dibenzo[b,f][1,4]thiazepine derivatives .
属性
IUPAC Name |
6-chlorobenzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZNNFYECYUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442155 | |
| Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-86-3 | |
| Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13745-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3VNL5B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)








